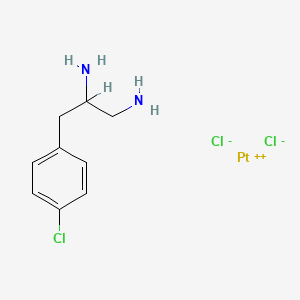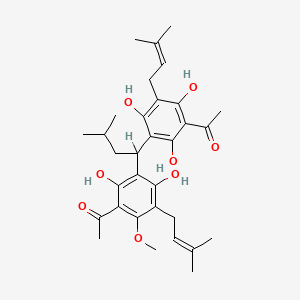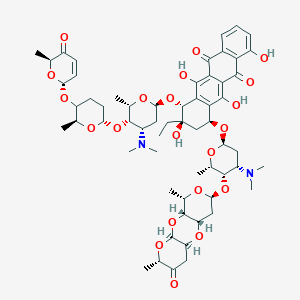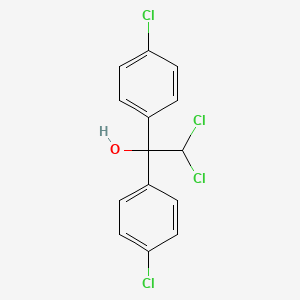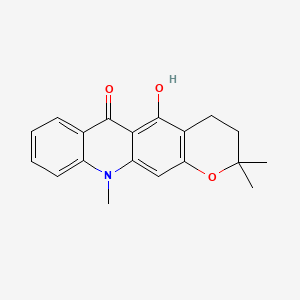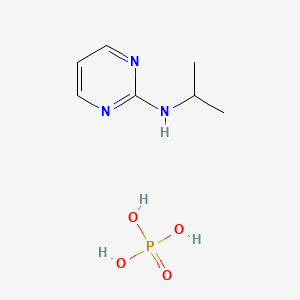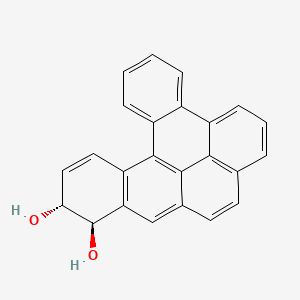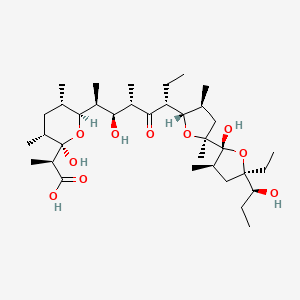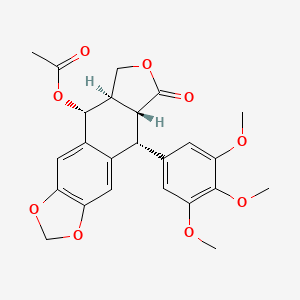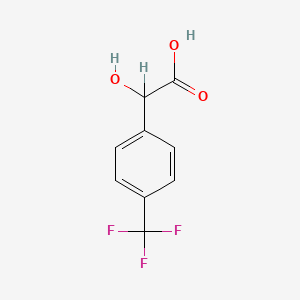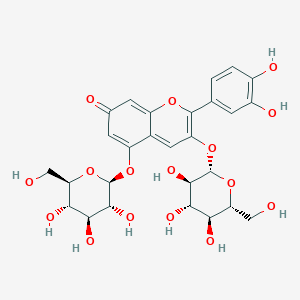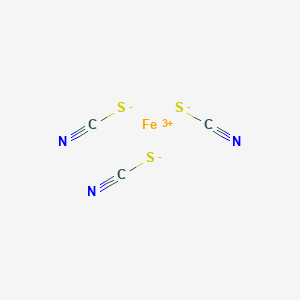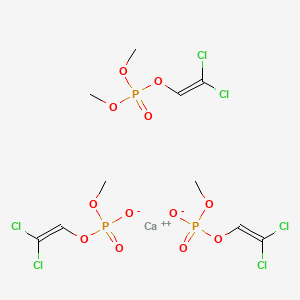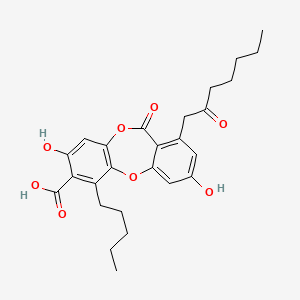
Physodic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physodic acid is a carbonyl compound.
科学的研究の応用
Antimutagenic Properties
Physodic acid, a major constituent of the lichen Hypogymnia enteromorpha, exhibits antimutagenic properties. It specifically inhibits mutagenicity induced by indirect mutagens like benzo[a]pyrene and heterocyclic amines in Salmonella typhimurium TA 98. It does not, however, affect direct mutagens such as 6‐nitropiperonal and adriamycin. Its antimutagenic effect is not related to free-radical scavenging or antioxidative activities but seems to involve inhibition of the formation of reactive metabolites by blocking hepatic microsomal oxidation systems (Osawa et al., 1991).
Cytotoxic Activity Against Cancer Cells
This compound displays significant cytotoxic effects on various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D. Notably, it is inactive against the non-tumorigenic MCF-10A cell line, indicating its selective toxicity towards cancer cells. An acetone extract from Hypogymnia physodes, containing this compound, also showed cytotoxicity in these breast cancer cell lines, alongside notable antioxidant properties (Studzińska-Sroka et al., 2016).
Potential Against Central Nervous System Diseases
This compound is notable for its ability to cross the blood-brain barrier, making it a promising agent for treating central nervous system diseases. It exhibits anticancer and neuroprotective activities, particularly against glioblastoma cell lines. Moreover, this compound and Hypogymnia physodes extract have shown strong antioxidant activity and inhibited enzymes like hyaluronidase and cyclooxygenase-2, linked to malignant glioma and neurodegenerative diseases (Studzińska-Sroka et al., 2021).
Inhibitor of M-Phase Phosphoprotein 1
This compound has been identified as an inhibitor of M-Phase Phosphoprotein 1 (MPP1), a human kinesin necessary for cytokinesis. Its inhibitory mechanism is non-competitive with ATP, suggesting an allosteric inhibitor-binding pocket. However, it is a weak inhibitor in tumor cell lines, indicating the need for further improvement in its activity against MPP1 (Talapatra et al., 2016).
特性
CAS番号 |
84-24-2 |
|---|---|
分子式 |
C26H30O8 |
分子量 |
470.5 g/mol |
IUPAC名 |
3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31) |
InChIキー |
KVTYWHGIZSCFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
正規SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
melting_point |
205.0 °C |
| 84-24-2 | |
同義語 |
physodalic acid physodic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)
